Methyl 4-chlorobenzoate

Overview

Description

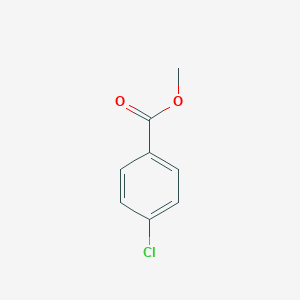

Methyl 4-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is a colorless to white crystalline solid that is used in various chemical reactions and industrial applications. The compound is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, this compound is produced by the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Types of Reactions:

Hydrodehalogenation: this compound undergoes hydrodehalogenation in the presence of palladium catalysts and polymethylhydrosiloxane to yield methyl benzoate.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid in the presence of bis-carbene palladium complex catalysts to form methyl (4-phenyl)benzoate.

Common Reagents and Conditions:

Hydrodehalogenation: Palladium catalysts, polymethylhydrosiloxane, potassium fluoride.

Suzuki-Miyaura Coupling: Phenylboronic acid, bis-carbene palladium complex catalysts.

Major Products Formed:

Hydrodehalogenation: Methyl benzoate.

Suzuki-Miyaura Coupling: Methyl (4-phenyl)benzoate.

Scientific Research Applications

Methyl 4-chlorobenzoate is used in various scientific research applications, including:

Quantitative Determination: It is used in the quantitative determination of chlorophenoxyisobutyrate and salicylic acid, which are metabolites of clofibrate and aspirin, respectively.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Catalysis Research: It is used in studies involving palladium-catalyzed reactions, such as hydrodehalogenation and Suzuki-Miyaura coupling, to explore new catalytic systems and reaction mechanisms.

Mechanism of Action

The mechanism of action of methyl 4-chlorobenzoate in chemical reactions involves the activation of the ester and chlorine functional groups. In hydrodehalogenation reactions, the palladium catalyst facilitates the removal of the chlorine atom, leading to the formation of methyl benzoate. In Suzuki-Miyaura coupling reactions, the palladium catalyst enables the formation of a carbon-carbon bond between the phenyl group and the benzoate moiety.

Comparison with Similar Compounds

Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of chlorine.

Methyl 4-iodobenzoate: Contains an iodine atom in place of chlorine.

Methyl 4-fluorobenzoate: Contains a fluorine atom instead of chlorine.

Uniqueness: Methyl 4-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 4-chlorobenzoate (M4CB) is an aromatic ester that has garnered interest in various fields, particularly in microbiology, pharmacology, and organic chemistry. This article explores its biological activity, including its degradation by microorganisms, potential antiviral properties, and enzymatic interactions.

Microbial Degradation

One of the notable biological activities of M4CB is its degradation by specific microbial strains. A study identified Burkholderia cepacia , a Gram-negative bacterium, capable of utilizing methyl benzoate as a sole carbon source. This strain was also able to hydrolyze this compound, converting it into benzoic acid, which was further metabolized. The degradation process was rapid, with complete degradation occurring in less than 30 hours under optimal conditions .

Table 1: Microbial Degradation of this compound

| Microorganism | Substrate | Time for Degradation | End Products |

|---|---|---|---|

| Burkholderia cepacia | This compound | <30 hours | Benzoic acid |

This enzymatic activity highlights the potential for bioremediation applications where M4CB may be present in contaminated environments.

Antiviral Activity

Recent research has suggested that derivatives of M4CB possess antiviral properties. A study synthesized various compounds based on the structure of this compound and tested them against Tobacco Mosaic Virus (TMV). Among these derivatives, certain compounds exhibited approximately 50% inhibition of TMV activity, comparable to established antiviral agents like ningnanmycin . This suggests a promising avenue for further exploration in antiviral drug development.

Enzymatic Interactions

The biological activity of M4CB is also linked to its interactions with specific enzymes. Research into coenzyme A ligases has shown that this compound can participate in enzymatic reactions that involve the formation of thioester bonds. This process is crucial for the metabolism of aromatic compounds and indicates the compound's role in biochemical pathways .

Case Studies

- Microbial Hydrolysis : In a controlled laboratory setting, strains of Pseudomonas were isolated that demonstrated significant hydrolytic activity against methyl esters, including M4CB. These studies emphasized the importance of microbial diversity in degrading environmental pollutants .

- Antiviral Compound Testing : A series of synthesized derivatives from M4CB were tested for their antiviral efficacy against TMV. The results indicated that modifications to the chlorobenzoate structure could enhance antiviral activity, warranting further investigation into structure-activity relationships .

Chemical Reactions Analysis

Catalytic Esterification with Dimethyl Carbonate

Using Mn₂(CO)₁₀ as a catalyst, 4-chlorobenzoic acid reacts with dimethyl carbonate at 180°C under sealed conditions to yield methyl 4-chlorobenzoate with 95% efficiency .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Mn₂(CO)₁₀ |

| Temperature | 180°C |

| Time | 1 hour |

| Yield | 95% |

Substitution and Coupling Reactions

The chlorine substituent at the para-position enables diverse transformations:

Suzuki-Miyaura Cross-Coupling

This compound undergoes coupling with phenylboronic acid in the presence of a bis-carbene palladium catalyst, yielding methyl 4-phenylbenzoate. This reaction demonstrates high regioselectivity under mild conditions .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Bis-carbene Pd complex |

| Solvent | Methanol |

| Temperature | Room temperature |

| Yield | Not explicitly reported |

Hydrodehalogenation

Using KF and polymethylhydrosiloxane (PMHS), the chlorine atom is replaced by hydrogen, producing methyl benzoate. This Pd-mediated reaction proceeds efficiently at room temperature .

Reaction Pathway:

Radical Nucleophilic Substitution (SRN1)

Trimethylstannyl anions (Me₃Sn⁻) react with this compound via a radical chain mechanism. The para-chloro group exhibits higher reactivity (para > ortho ≫ meta) due to favorable transition-state energetics .

Relative Reactivity:

| Position | Reactivity (Relative to para) |

|---|---|

| para | 1.0 |

| ortho | 0.8 |

| meta | <0.1 |

Enzymatic and Biodegradation Pathways

Microbial degradation of this compound involves enzymatic dechlorination:

4-Chlorobenzoate:CoA Ligase (CBL) Catalysis

The enzyme CBL activates 4-chlorobenzoate by forming a 4-chlorobenzoyl-adenylate intermediate, followed by CoA thioesterification. Mg²⁺ is essential, enhancing the reaction rate by 75-fold .

Kinetic Parameters:

| Parameter | Value |

|---|---|

| 300 s⁻¹ (with Mg²⁺) | |

| (ATP) | 0.5 mM |

Biodegradation via Soil Microbes

Soil isolates (e.g., Pseudomonas, Arthrobacter) mineralize this compound through 4-hydroxybenzoate intermediates rather than chlorocatechols, avoiding toxic byproducts .

Comparative Reactivity in Functionalization

The ester group influences reactivity in electrophilic aromatic substitution (EAS). Nitration and cyanation occur predominantly at the meta-position relative to the ester, as demonstrated by NMR and mass spectrometry .

Example: Nitration Reaction

| Product | Yield | Conditions |

|---|---|---|

| Methyl 4-nitrobenzoate | 45% | HNO₃, H₂SO₄, 0°C → 25°C |

Q & A

Basic Research Questions

Q. Q1. What synthetic methodologies are commonly employed to prepare methyl 4-chlorobenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 4-chlorobenzoic acid with methanol under acidic catalysis. For example, N-heterocyclic carbene (NHC) catalysts have been used in aerobic esterification, achieving 79% yield with optimized conditions (room temperature, 24 hours, 10 mol% catalyst loading) . Alternative methods include palladium-catalyzed cross-coupling, where this compound acts as an electrophilic partner in C–N bond formation with amines (e.g., pyrrolidine), yielding 72% under mild conditions (THF, 60°C) . Key factors affecting purity include solvent choice (e.g., pentane/Et₂O for flash chromatography ) and reaction time to minimize hydrolysis.

Q. Q2. How can researchers confirm the structural integrity and purity of this compound in synthetic workflows?

Characterization relies on spectroscopic and analytical techniques:

- FT-IR : Peaks at 1718 cm⁻¹ (ester C=O) and 852 cm⁻¹ (C–Cl stretch) confirm functional groups .

- NMR : ^1H NMR shows a singlet at δ 3.92 ppm (ester methyl) and aromatic doublets at δ 7.41/7.97 ppm (J = 8.6 Hz), while ^13C NMR confirms the carbonyl at δ 165.9 ppm .

- Melting Point : Reported values vary slightly (41–44°C vs. 42–44°C), likely due to trace impurities or polymorphic forms . Purity is further validated via GC-MS or elemental analysis (e.g., C 56.21% vs. theoretical 56.32%) .

Advanced Research Questions

Q. Q3. What role does this compound play in designing bioactive hybrids, and how are these compounds characterized for therapeutic potential?

The ester group in this compound serves as a linker in hybrid molecules. For example, indanone-chalcone hybrids (e.g., compound 8m ) incorporate the ester to enhance lipophilicity and binding affinity for Alzheimer’s disease targets. Synthesis involves Claisen-Schmidt condensation, followed by purification via recrystallization (yield 84–87%). Characterization includes:

- Mass spectrometry : Base peak at m/z 123 and molecular ion [M⁺] at 418.3 .

- Thermal analysis : High melting points (280–293°C) indicate stability, critical for in vivo studies .

- Biological assays : Hybrids are screened for acetylcholinesterase inhibition and cytotoxicity in neuronal cell lines .

Q. Q4. How do catalytic systems (e.g., Pd/Ni) influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights exist?

In Pd-catalyzed C3-arylation of imidazo[1,2-b]pyridazine, this compound acts as an aryl electrophile. The reaction proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination (TOF = 72% yield, 165–167°C product) . Catalyst deactivation is a challenge in Ni-catalyzed systems due to Cl⁻ accumulation, but ligand tuning (e.g., bipyridines) improves stability . Mechanistic studies (e.g., DFT calculations) suggest that electron-withdrawing ester groups enhance electrophilicity, favoring nucleophilic substitution .

Q. Q5. How can researchers address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

Discrepancies in melting points (e.g., 41–44°C vs. 42–44°C) may arise from polymorphic forms or impurities. Researchers should:

- Standardize recrystallization solvents : Use hexane/EtOAc (3:2) to isolate pure crystals .

- Validate with differential scanning calorimetry (DSC) : To detect polymorph transitions.

- Cross-reference spectral data : Compare IR/NMR with published benchmarks (e.g., δ 3.92 ppm for CH₃ in CDCl₃) .

Q. Q6. What are the environmental and handling considerations for this compound in laboratory settings?

- Waste management : Halogenated byproducts require segregation and professional disposal to prevent environmental contamination .

- Exposure control : Use fume hoods, PPE (gloves, goggles), and monitor airborne concentrations .

- Deactivation protocols : Hydrolysis under basic conditions (NaOH/EtOH) converts the ester to water-soluble 4-chlorobenzoate salts for safe disposal .

Q. Methodological Challenges and Solutions

Q. Q7. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Protecting group strategies : The ester group is stable under mild acidic/basic conditions, making it suitable for sequential reactions (e.g., Suzuki coupling after esterification) .

- Catalyst recycling : Pd/C or Ni nanoparticles can be reused in cross-couplings to reduce costs .

- In situ monitoring : Use TLC (Rf = 0.86 in hexane/EtOAc) to track reaction progress and minimize side products .

Q. Q8. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- X-ray crystallography : Determines absolute configuration of crystalline hybrids (e.g., 8m ) .

- High-resolution MS : Differentiates isobaric impurities (e.g., bromo vs. chloro analogs) .

- 2D NMR (COSY, HSQC) : Assigns complex aromatic coupling patterns in triazine-linked derivatives .

Properties

IUPAC Name |

methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNFVVDCCWUUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022148 | |

| Record name | Methyl p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-46-1 | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0U80J80VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.